(3-Imidazol-1-ylcyclobutyl)methanamine;dihydrochloride
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Overview
Description
(3-Imidazol-1-ylcyclobutyl)methanamine;dihydrochloride is a chemical compound with the molecular formula C8H13N3·2HCl. It is characterized by the presence of an imidazole ring attached to a cyclobutyl group, which is further connected to a methanamine moiety. This compound is often used in various scientific research applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Imidazol-1-ylcyclobutyl)methanamine;dihydrochloride typically involves the following steps:
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Formation of the Cyclobutyl Intermediate: : The initial step involves the preparation of a cyclobutyl intermediate. This can be achieved through a cyclization reaction of a suitable precursor, such as a 1,4-dihalobutane, under basic conditions.
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Attachment of the Imidazole Ring: : The cyclobutyl intermediate is then reacted with imidazole in the presence of a base, such as sodium hydride or potassium carbonate, to form the (3-Imidazol-1-ylcyclobutyl) intermediate.
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Introduction of the Methanamine Group: : The final step involves the introduction of the methanamine group. This can be done by reacting the (3-Imidazol-1-ylcyclobutyl) intermediate with formaldehyde and ammonium chloride under reductive amination conditions.
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Formation of the Dihydrochloride Salt: : The free base form of the compound is then converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-Imidazol-1-ylcyclobutyl)methanamine;dihydrochloride undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole N-oxides.
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Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring, with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base such as triethylamine or pyridine.
Major Products
The major products formed from these reactions include imidazole N-oxides, reduced imidazole derivatives, and various substituted imidazole compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
(3-Imidazol-1-ylcyclobutyl)methanamine;dihydrochloride has a wide range of applications in scientific research:
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Chemistry: : It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
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Biology: : The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
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Medicine: : Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.
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Industry: : It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (3-Imidazol-1-ylcyclobutyl)methanamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. The cyclobutyl and methanamine groups contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (3-Imidazol-1-ylpropyl)methanamine;dihydrochloride
- (3-Imidazol-1-ylbutyl)methanamine;dihydrochloride
- (3-Imidazol-1-ylpentyl)methanamine;dihydrochloride
Uniqueness
(3-Imidazol-1-ylcyclobutyl)methanamine;dihydrochloride is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to its linear or branched analogs. This structural feature can influence its reactivity and binding interactions, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
(3-imidazol-1-ylcyclobutyl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c9-5-7-3-8(4-7)11-2-1-10-6-11;;/h1-2,6-8H,3-5,9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFDCIOPFBFZTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N2C=CN=C2)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2377035-46-4 |
Source
|
Record name | [(1r,3r)-3-(1H-imidazol-1-yl)cyclobutyl]methanamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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